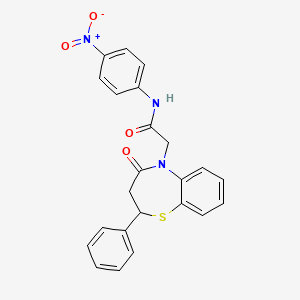

N-(4-nitrophenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide

Description

This compound belongs to the benzothiazepine-acetamide class, characterized by a seven-membered benzothiazepine ring fused to an acetamide moiety. Key structural features include a 4-nitrophenyl group attached to the acetamide nitrogen and a phenyl-substituted 4-oxo-tetrahydrobenzothiazepine core. Notably, highlights its tautomeric behavior in solution, existing as a 1:1 mixture of imino (3d-I) and amino (3d-A) tautomers, which may influence its reactivity and biological interactions .

Properties

IUPAC Name |

N-(4-nitrophenyl)-2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S/c27-22(24-17-10-12-18(13-11-17)26(29)30)15-25-19-8-4-5-9-20(19)31-21(14-23(25)28)16-6-2-1-3-7-16/h1-13,21H,14-15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGHEOUBHWKEEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzothiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Nitrophenyl Group: This step may involve nitration reactions using reagents like nitric acid or nitronium salts.

Acetylation: The final step could involve the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or benzothiazepine moieties.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(4-nitrophenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide may have applications in various fields:

Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active benzothiazepines.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, benzothiazepines are known to interact with ion channels, enzymes, or receptors, modulating their activity. The nitrophenyl group may enhance binding affinity or specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Benzothiazepine-Acetamide Derivatives

Several analogs with variations in the arylacetamide substituents or benzothiazepine ring have been synthesized and studied:

Substituent Variations on the Arylacetamide Group

- C714-0180 (ChemDiv): Replaces the 4-nitrophenyl group with a 4-ethylphenyl moiety. Molecular weight: 416.54; logP/logD: 5.753; water solubility (logSw): -5.41 .

- C714-0194 (ChemDiv): Features a 4-methoxyphenyl group instead of 4-nitrophenyl. Molecular formula: C24H22N2O3S; logP/logD: 5.753 (estimated) .

- 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (): Substitutes the benzothiazepine core with a simple fluorophenyl-acetamide structure. Melting point: 123°C; distinct IR peaks at 1712 cm⁻¹ (amide C=O) and 1543 cm⁻¹ (NO₂) .

Modifications in the Benzothiazepine Core

Physicochemical Properties

- Hydrogen Bonding and Crystal Packing : emphasizes the role of hydrogen bonds in molecular aggregation. For example, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () forms chains via C–H⋯O interactions, which may correlate with solubility and stability differences among analogs .

Biological Activity

N-(4-nitrophenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 433.5 g/mol

- CAS Number : 847486-12-8

The structure includes a nitrophenyl group, which is known for its role in enhancing biological activity through various mechanisms such as enzyme inhibition and receptor interaction.

Antimicrobial Activity

Research has demonstrated that compounds containing the nitrophenyl moiety exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. While specific data on N-(4-nitrophenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide is limited, the presence of similar structural elements suggests potential efficacy against microbial pathogens.

Enzyme Inhibition

The compound's structure suggests possible interactions with various enzymes. A related study indicated that aryl substituted compounds could inhibit liver microsomal retinoic acid metabolizing enzymes with varying potency (4%-73%) compared to established inhibitors like ketoconazole (80%) . This highlights the potential for N-(4-nitrophenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide to serve as an enzyme modulator.

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of similar benzothiazepine derivatives have shown promise in cancer models. For instance, compounds with similar scaffolds have been reported to exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells . The biological activity of N-(4-nitrophenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide warrants further exploration in this context.

Study on Related Compounds

A study focusing on methyl 2-(4-nitrophenyl)-4-oxo derivatives demonstrated that modifications in the aryl groups significantly affected their inhibitory potency against liver enzymes. The findings suggested that structural modifications could enhance biological activity . This emphasizes the importance of structural optimization in developing effective therapeutic agents.

Pharmacological Profiles

In a comparative analysis of various nitrophenyl derivatives, it was found that specific substitutions could lead to enhanced pharmacological profiles. For example, compounds with electron-withdrawing groups exhibited improved enzyme inhibition and cytotoxicity . Such insights could guide future research on N-(4-nitrophenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide.

Summary of Biological Activities

Comparison of Related Compounds

| Compound | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|

| Methyl 2-(4-nitrophenyl)-4-oxo | 305.3 | Moderate enzyme inhibition |

| N-(4-nitrophenyl)-acetamide | 433.5 | Potential antimicrobial and cytotoxic effects |

| Benzothiazepine Derivative | 400+ | Significant antitumor activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.